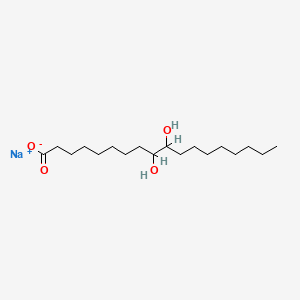

Sodium 9,10-dihydroxystearate

CAS No.: 20731-55-9

Cat. No.: VC8397458

Molecular Formula: C18H35NaO4

Molecular Weight: 338.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20731-55-9 |

|---|---|

| Molecular Formula | C18H35NaO4 |

| Molecular Weight | 338.5 g/mol |

| IUPAC Name | sodium;9,10-dihydroxyoctadecanoate |

| Standard InChI | InChI=1S/C18H36O4.Na/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 |

| Standard InChI Key | HQCPAOZSBHJRKS-UHFFFAOYSA-M |

| SMILES | CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Na+] |

| Canonical SMILES | CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Na+] |

Introduction

Chemical Synthesis and Structural Characterization

Synthesis of 9,10-Dihydroxystearic Acid

The precursor to sodium 9,10-dihydroxystearate, 9,10-dihydroxystearic acid (CAS No. 120-87-6), is synthesized via the cis-hydroxylation of oleic acid. A classical method involves reacting oleic acid with potassium permanganate () in an alkaline medium. In a representative procedure, 10 mmol of oleic acid is treated with 15.8 mmol and 78.5 mmol sodium hydroxide () in aqueous solution at 0°C, followed by acidification with hydrochloric acid (HCl) to yield the dihydroxy derivative . This method produces rac-erythro-9,10-dihydroxystearic acid with a melting point of 128–130°C and a molecular weight of 316.48 g/mol .

Preparation of Sodium 9,10-Dihydroxystearate

The sodium salt is obtained through the neutralization of 9,10-dihydroxystearic acid with . This reaction replaces the carboxylic acid’s proton with a sodium ion, forming a water-soluble soap-like compound. The process avoids harsh conditions, making it environmentally favorable compared to traditional saponification methods.

Table 1: Key Physicochemical Properties of Sodium 9,10-Dihydroxystearate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 338.5 g/mol | |

| Solubility | Ethanol: 5 mg/mL | |

| Precursor Melting Point | 128–130°C (9,10-DHSA) |

Physicochemical Properties and Stability

Sodium 9,10-dihydroxystearate exhibits amphiphilic behavior due to its long hydrocarbon chain and polar carboxylate group. Its solubility profile includes moderate solubility in polar solvents like ethanol (5 mg/mL) and limited solubility in nonpolar solvents . The compound’s biodegradability stems from its fatty acid backbone, which undergoes microbial degradation more readily than synthetic surfactants. Stability studies indicate that it remains intact under neutral pH but may hydrolyze under strongly acidic or basic conditions, releasing 9,10-dihydroxystearic acid.

Industrial Applications

Detergents and Surfactants

As a biodegradable surfactant, sodium 9,10-dihydroxystearate is employed in eco-friendly cleaning products. Its critical micelle concentration (CMC) is lower than linear alkylbenzene sulfonates (LAS), enhancing its efficiency in reducing surface tension. Comparative studies show superior foaming and emulsifying properties relative to stearate-based soaps, making it ideal for liquid detergents and industrial cleansers.

Table 2: Biological Activity of Silylated 9,10-DHSA Derivatives

| Compound | IC₅₀ (HT29) | IC₅₀ (U2OS) | Selectivity Index |

|---|---|---|---|

| (11 + 12) | 26.11 nM | 50.40 nM | 3.2 |

| 13 (Di-O-silylated) | 25.32 nM | 41.95 nM | 4.1 |

| 4 ((R)-9-O-silylated) | 20.31 nM | 84.76 nM | 4.8 |

Emerging Research and Derivative Development

Silylation Strategies

Environmental and Regulatory Considerations

Sodium 9,10-dihydroxystearate’s biodegradability aligns with global trends toward sustainable chemistry. Regulatory agencies classify it as safe for research use, though human or veterinary applications require further toxicological evaluation. Its production avoids persistent byproducts, reducing ecological footprint compared to petrochemical surfactants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume